Cas no 2717-95-5 (Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)
![Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl- structure](https://ja.kuujia.com/scimg/cas/2717-95-5x500.png)
Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-
- 1-imidazo[1,2-a]pyridin-3-yl-N,N-dimethylmethanamine
- 3-[(DIMETHYLAMINO)METHYL]IMIDAZO[1,2-A]PYRIDINE
- (imidazo[1,2-a]pyridin-3-ylmethyl)dimethylamine
- 3-(N,N-dimethylaminomethyl)imidazo[1,2-a]pyridine
- 3-Dimethylaminomethyl-imidazo<1.2-a>pyridin
- Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl
- 3-((dimethylamino)methyl)imidazo[1,2-a]pyridine
- AKOS006294463
- F18248
- 1-imidazo[1, 2-a]pyridin-3-yl-N, N-dimethylmethanamine
- 2717-95-5
- DTXSID20569003
- MFCD06200768
- Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl-
- SCHEMBL7230392
- FT-0695567
- 1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
- SY289380
-
- MDL: MFCD06200768
- インチ: InChI=1S/C10H13N3/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10/h3-7H,8H2,1-2H3
- InChIKey: GAYVRFSEJYRVCM-UHFFFAOYSA-N
- ほほえんだ: CN(CC1=CN=C2C=CC=CN12)C
計算された属性
- せいみつぶんしりょう: 175.11100
- どういたいしつりょう: 175.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 20.5Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 色と性状: 使用できません
- PSA: 20.54000
- LogP: 1.39590
- ようかいせい: 使用できません
Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198023-5g |
1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
2717-95-5 | 95% | 5g |
$1430 | 2025-02-21 | |
eNovation Chemicals LLC | Y1198023-5g |
1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
2717-95-5 | 95% | 5g |
$1430 | 2025-03-01 | |
eNovation Chemicals LLC | Y1198023-5g |
1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
2717-95-5 | 95% | 5g |
$1430 | 2024-07-19 |
Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl- 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-に関する追加情報
Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl (CAS No. 2717-95-5)
Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl (CAS No. 2717-95-5) is a heterocyclic organic compound with a unique structure that combines imidazo[1,2-a]pyridine and N,N-dimethyl groups. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The molecule's structure is characterized by a fused imidazole and pyridine ring system, which contributes to its aromaticity and stability. The N,N-dimethyl group attached to the methanamine moiety further enhances its chemical reactivity and biological activity.
The synthesis of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl typically involves multi-step reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. Researchers have explored various catalysts, such as transition metal catalysts and enzymes, to optimize the reaction conditions and improve yield. These developments have not only enhanced the scalability of the synthesis but also opened new avenues for exploring its applications in drug discovery.
One of the most promising applications of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl is in the field of medicinal chemistry. The compound has been investigated as a potential lead molecule for developing new drugs targeting various diseases. For instance, studies have shown that this compound exhibits significant activity against certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The unique structure of the molecule allows it to interact with specific protein targets, making it a valuable candidate for drug design.
In addition to its pharmacological applications, Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl has also been explored for its role in materials science. Its aromaticity and ability to form stable complexes make it a potential candidate for designing novel materials with specific electronic properties. Recent research has focused on incorporating this compound into organic semiconductors and conducting polymers, which could find applications in flexible electronics and optoelectronic devices.
The environmental impact of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. These studies are crucial for ensuring the safe handling and disposal of the compound during industrial processes. Preliminary results indicate that the compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to fully understand its environmental fate.
From a structural perspective, Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl possesses a rigid framework that facilitates strong intermolecular interactions. This property makes it an attractive candidate for studying supramolecular chemistry and crystal engineering. Researchers have utilized X-ray crystallography to investigate the packing arrangements of this compound in its crystalline form, providing insights into its potential use as a building block for functional materials.
Moreover, the electronic properties of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl have been extensively studied using computational methods such as density functional theory (DFT). These studies have revealed that the molecule exhibits a high degree of conjugation within its aromatic system, which contributes to its stability and reactivity. The computational findings have been validated through experimental techniques like UV-vis spectroscopy and electrochemical measurements.
In conclusion, Imidazo[1,2-a]pyridine-3-methanamine
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